L-Leucine-1-¹³C,¹⁵N is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine. It serves as a valuable tracer in scientific research to investigate protein and amino acid metabolism in various physiological and pathological conditions. This non-radioactive compound is safe for use in humans, including vulnerable populations like infants and pregnant women [].
A stereoselective synthesis of L-Leucine-1-¹³C,¹⁵N involves the use of (S)-acylbornane-10,2-sultams (Oppolzer's sultams) as chiral auxiliaries []. The synthesis begins with electrophilic amination of the sultam using 1-chloro-1-[¹⁵N]nitrosocyclohexane. The resulting intermediate is then subjected to Zn°/H+ reduction followed by alkaline cleavage of the chiral auxiliary to yield L-Leucine-1-¹³C,¹⁵N with high enantiomeric excess (97.2-99.5% ee) []. The use of labeled (S)-acylbornane-10,2-sultams allows for the preparation of various ¹³C and/or ¹⁵N isotopologues of L-Leucine [].
L-Leucine-1-¹³C,¹⁵N shares the same molecular structure as naturally occurring L-leucine, with the exception of the stable isotope labeling at specific positions. The carbon atom at position 1 (C1) is ¹³C, and the nitrogen atom of the amino group is ¹⁵N. This labeling allows researchers to track the fate of the molecule and its metabolites in biological systems using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) [].
L-Leucine-1-¹³C,¹⁵N undergoes similar chemical reactions as unlabeled leucine, participating in metabolic pathways like protein synthesis and degradation, transamination to α-ketoisocaproic acid (KIC), and oxidation [, ]. The presence of ¹³C and ¹⁵N isotopes in the molecule allows for the detection and quantification of these metabolic processes by measuring the enrichment of labeled metabolites.
The mechanism of action of L-Leucine-1-¹³C,¹⁵N as a tracer relies on its metabolic indistinguishability from unlabeled leucine. Following administration, it mixes with the endogenous leucine pool and participates in various metabolic pathways. By analyzing the isotopic enrichment of L-Leucine-1-¹³C,¹⁵N and its metabolites in plasma, urine, or breath, researchers can determine rates of protein synthesis and breakdown, leucine oxidation, and other metabolic parameters [, , ].
Whole-body protein turnover: By measuring the appearance and disappearance rates of L-Leucine-1-¹³C,¹⁵N, researchers can assess whole-body protein synthesis and breakdown rates in various physiological states like fasting, feeding, and exercise [, , , ].
Organ-specific protein metabolism: This tracer helps determine protein synthesis and breakdown rates in specific organs or tissues, such as skeletal muscle, liver, and gut [, , , ].
Nutritional studies: L-Leucine-1-¹³C,¹⁵N aids in evaluating the efficiency of protein utilization from different dietary sources and determining amino acid requirements [, ].
Disease states: This tracer is used to study alterations in protein metabolism associated with various diseases and conditions, such as sepsis, burn injuries, cirrhosis, and critical illness [, , , ].
Effects of interventions: Researchers can use L-Leucine-1-¹³C,¹⁵N to assess the impact of various interventions, such as exercise, medications, and nutritional supplements, on protein and amino acid metabolism [, , , , ].
Developmental studies: This tracer allows researchers to investigate changes in protein metabolism during growth and development in infants and children [, ].
L-Leucine-1-¹³C,¹⁵N is considered safe for use in humans. The isotopes used are non-radioactive and do not pose any significant radiation risk [, ]. The tracer is generally well tolerated, and no major adverse effects have been reported.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: